7,4'-Dimethoxyflavone 7,4'-Dimethoxyflavone 7,4'-Dimethoxyflavone is a natural product found in Virola surinamensis, Gynerium sagittatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20979-50-4
VCID: VC21348323
InChI: InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3
SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

7,4'-Dimethoxyflavone

CAS No.: 20979-50-4

Cat. No.: VC21348323

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

7,4'-Dimethoxyflavone - 20979-50-4

CAS No. 20979-50-4
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3
Standard InChI Key LGTXUFBDCDFQIU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC

Chemical Structure and Properties

7,4'-Dimethoxyflavone belongs to the class of O-methylated flavonoids, specifically 7-O-methylated flavonoids. These are characterized by methoxy groups attached to the C7 atom of the flavonoid backbone . The compound has a molecular formula of C₁₇H₁₄O₄ and a molecular weight of 282.29 g/mol .

Structural Characteristics

The IUPAC name of 7,4'-Dimethoxyflavone is 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one . Its structure consists of a basic flavone skeleton with methoxy groups at positions 7 and 4'. This structural arrangement contributes to its biological activities and physicochemical properties.

Physicochemical Properties

PropertyValueSource
Chemical FormulaC₁₇H₁₄O₄
Molecular Weight282.29 g/mol
CAS Number20979-50-4
SolubilityPractically insoluble in water
AcidityExtremely weak acidic compound
InChI KeyLGTXUFBDCDFQIU-UHFFFAOYSA-N

7,4'-Dimethoxyflavone's limited water solubility is a significant characteristic that affects its bioavailability and pharmaceutical applications. The compound's lipophilicity, enhanced by the presence of methoxy groups, influences its ability to interact with cellular membranes and biological targets .

Classification and Natural Sources

Classification in Flavonoid Hierarchy

The compound is classified within the following hierarchical framework:

Classification LevelCategory
KingdomOrganic compounds
Super ClassPhenylpropanoids and polyketides
ClassFlavonoids
Sub ClassO-methylated flavonoids
Direct Parent7-O-methylated flavonoids
Molecular FrameworkAromatic heteropolycyclic compounds

This classification is important for understanding the compound's relationship to other flavonoids and predicting its potential biological activities .

Natural Sources

7,4'-Dimethoxyflavone has been reported in several plant species, including:

  • Trigonella foenum-graecum (fenugreek)

  • Gynerium sagittatum

  • Virola flexuosa

  • Combretum zeyheri (as a related compound)

Its presence in fenugreek makes it a potential biomarker for the consumption of this food product .

Biological Activities

Antifungal Properties

One of the most significant biological activities of 7,4'-Dimethoxyflavone and its derivatives is their antifungal effect. Research on the related compound 5-hydroxy-7,4'-dimethoxyflavone isolated from Combretum zeyheri has demonstrated notable activity against Candida albicans .

The compound exhibits synergistic activity when combined with conventional antifungal agents such as miconazole. In one study, the combination completely inhibited the growth of C. albicans after only 4 hours of incubation .

Inhibition of Fungal Cellular Processes

7,4'-Dimethoxyflavone and its derivatives have been shown to affect multiple cellular processes in fungi:

  • Ergosterol biosynthesis: Treatment with 5-hydroxy-7,4'-dimethoxyflavone resulted in a time-dependent decrease of ergosterol content in C. albicans to 91% and 63% at 16 and 24 hours respectively .

  • Drug efflux pumps: The compound inhibits drug efflux pumps with an IC₅₀ value of 51.64 μg/ml .

  • Antioxidant enzymes: Inhibition of antioxidant enzymes was observed at a concentration of 5 μM .

Mechanisms of Action

Antifungal Mechanism

The antifungal activity of 7,4'-Dimethoxyflavone and its derivatives involves multiple targets and pathways:

  • Inhibition of ergosterol biosynthesis: Ergosterol is essential for fungal cell membrane integrity, and its reduction leads to compromised membrane function and cell death .

  • Inhibition of drug efflux pumps: By interfering with these pumps, the compound prevents fungi from expelling antifungal drugs, increasing their intracellular concentration and effectiveness .

  • Inhibition of antioxidant enzymes: This action compromises the fungal cell's ability to manage oxidative stress, contributing to cell damage and death .

Other Molecular Mechanisms

Besides its antifungal effects, 7,4'-Dimethoxyflavone exhibits additional pharmacological mechanisms:

  • Anti-inflammatory activity: The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2) and reduces the production of pro-inflammatory cytokines.

  • Anticancer potential: It modulates signaling pathways involved in cell proliferation and apoptosis, including the inhibition of calcium-mediated cell cycle regulation.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with 7,4'-Dimethoxyflavone:

CompoundStructural DifferenceShared Activities
5-Hydroxy-7,4'-dimethoxyflavoneAdditional hydroxyl group at position 5Antifungal, inhibition of calcium-mediated cell cycle regulation
5-Hydroxy-7-methoxyflavoneLacks methoxy group at position 4', has hydroxyl at position 5Anti-inflammatory, anticancer
5,7-DimethoxyflavoneMethoxy at position 5 instead of position 4'Antifungal, antioxidant

The position and nature of substituents on the flavone backbone significantly influence the biological activities of these compounds .

Structure-Activity Relationship

The unique dual methoxy substitution in 7,4'-Dimethoxyflavone enhances its lipophilicity compared to hydroxylated flavones, which affects its:

  • Cell membrane permeability

  • Interaction with target proteins

  • Metabolic stability

  • Bioavailability

These properties contribute to the compound's distinct biological activity profile compared to other flavonoids.

Research Applications and Future Perspectives

Biomarker Applications

The presence of 7,4'-Dimethoxyflavone in specific plants like fenugreek makes it a potential biomarker for the consumption of these food products. This application could be valuable in nutritional studies, dietary assessment, and understanding the relationship between specific food consumption and health outcomes .

Lead Compound for Drug Development

The compound shows promise as a lead structure for the development of new antifungal phytomedicines. Its multi-target mechanism of action is particularly advantageous, as it could potentially reduce the likelihood of resistance development compared to single-target antifungal agents .

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